

Unveiling the Electronic Landscape of Sulfoxylate: A Theoretical Deep-Dive

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Compound of Interest

Compound Name: **Sulfoxylate**
Cat. No.: **B1233899**

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A Comprehensive Theoretical Analysis of the **Sulfoxylate** Dianion (SO_2^{2-}) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of the **sulfoxylate** dianion (SO_2^{2-}), a reactive sulfur-oxygen species of interest in various chemical and biological contexts. Drawing upon sophisticated computational studies, this document offers a detailed overview of the molecule's geometry, stability, and vibrational properties, presenting a valuable resource for professionals engaged in fields where sulfur-based compounds play a critical role.

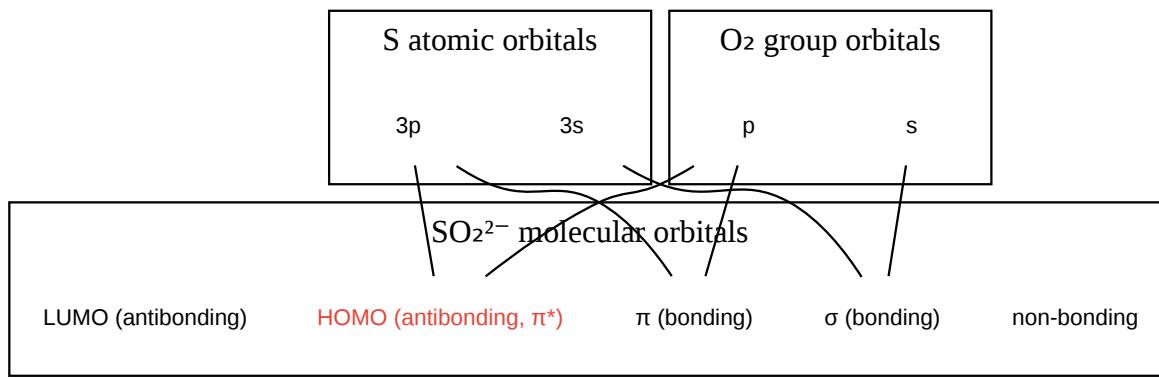
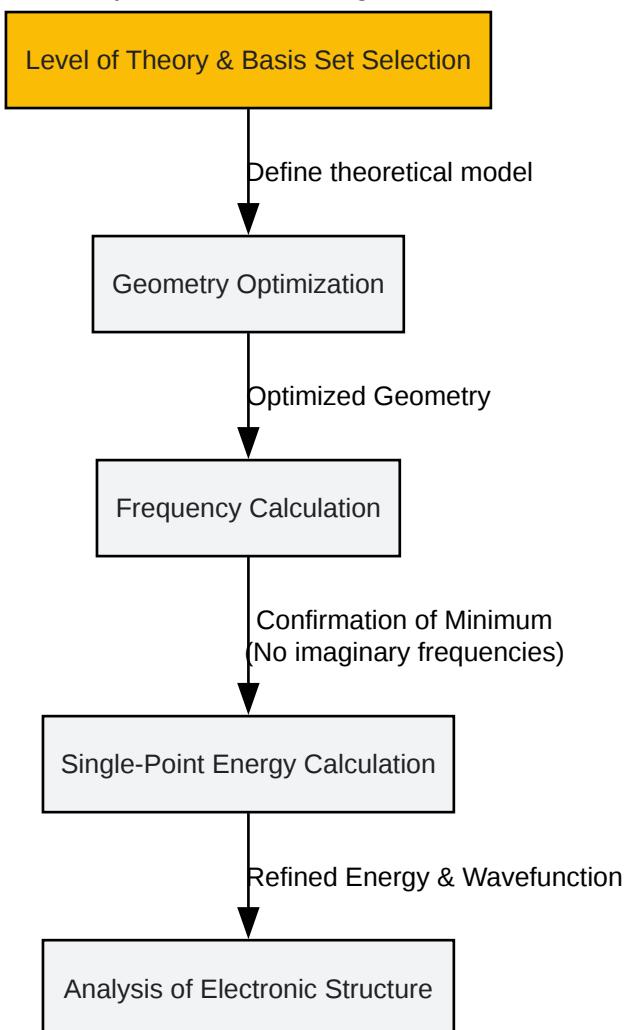
Introduction: The Enigmatic Sulfoxylate

The **sulfoxylate** anion (SO_2^{2-}), the dianion of sulfurous acid, represents a highly reduced form of sulfur dioxide. Its transient nature and high reactivity have made experimental characterization challenging, thus positioning theoretical and computational chemistry as indispensable tools for elucidating its fundamental properties. Understanding the electronic structure of **sulfoxylate** is crucial for comprehending its potential roles in reaction mechanisms, its coordination chemistry, and its interactions within biological systems. This guide synthesizes the key findings from high-level ab initio computational studies to provide a clear and concise picture of the **sulfoxylate** dianion.

Theoretical Methodology: A Computational Workflow

The insights presented herein are primarily derived from a comprehensive computational study by Michael L. McKee, which employed ab initio molecular orbital theory to investigate a series of sulfur-oxygen anions.^[1] The general workflow for such a theoretical investigation is outlined below.

Computational Investigation Workflow

Qualitative MO Diagram for SO_2^{2-} [Click to download full resolution via product page](#)

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References

- 1. Computational Study of the Mono- and Dianions of SO₂, SO₃, SO₄, S₂O₃... [ouci.dntb.gov.ua]
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